NH-bis(m-PEG8) NH-bis(m-PEG8) NH-bis(m-PEG8) is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.
Brand Name: Vulcanchem
CAS No.: 2055013-64-2
VCID: VC0537109
InChI: InChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3
SMILES: COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC
Molecular Formula: C34H71NO16
Molecular Weight: 749.93

NH-bis(m-PEG8)

CAS No.: 2055013-64-2

Cat. No.: VC0537109

Molecular Formula: C34H71NO16

Molecular Weight: 749.93

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

NH-bis(m-PEG8) - 2055013-64-2

Specification

CAS No. 2055013-64-2
Molecular Formula C34H71NO16
Molecular Weight 749.93
IUPAC Name 2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine
Standard InChI InChI=1S/C34H71NO16/c1-36-7-9-40-15-17-44-23-25-48-31-33-50-29-27-46-21-19-42-13-11-38-5-3-35-4-6-39-12-14-43-20-22-47-28-30-51-34-32-49-26-24-45-18-16-41-10-8-37-2/h35H,3-34H2,1-2H3
Standard InChI Key MNMWPNXARNOFIU-UHFFFAOYSA-N
SMILES COCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC
Appearance Solid powder

Introduction

Chemical Identity and Properties

NH-bis(m-PEG8) is characterized by specific chemical and physical properties that make it valuable in bioconjugation chemistry and PROTAC development. The compound features a secondary amine connecting two polyethylene glycol chains, each consisting of 8 ethylene glycol units.

Basic Information

The compound NH-bis(m-PEG8) has the following fundamental properties:

PropertyValue
CAS Number2055013-64-2
Molecular FormulaC34H71NO16
Molecular Weight749.92 g/mol
IUPAC Name2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]ethanamine
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCNCCOCCOCCOCCOCCOCCOCCOCCOC
InChI KeyMNMWPNXARNOFIU-UHFFFAOYSA-N

NH-bis(m-PEG8) possesses a flexible structure due to its PEG chains, which contributes to its solubility in both aqueous and organic solvents . This amphiphilic character makes it particularly useful in biological applications where compatibility with both hydrophilic and hydrophobic environments is essential.

Structural Features

The molecule contains a secondary amine (-NH-) that connects two methoxy-terminated polyethylene glycol chains. Each PEG chain consists of 8 repeating ethylene glycol units, providing the molecule with:

  • Flexibility through the PEG backbone

  • Hydrophilicity due to the multiple ether linkages

  • Reactivity through the secondary amine group

  • Terminal methoxy groups that cap the PEG chains

This structural arrangement allows NH-bis(m-PEG8) to serve as an effective linker in bioconjugation chemistry and PROTAC development, providing both the necessary spacing and flexibility for optimal protein interactions .

Synthesis and Production Methods

The synthesis of NH-bis(m-PEG8) typically involves controlled chemical reactions designed to connect PEG chains through a secondary amine linkage.

Laboratory-Scale Synthesis

Laboratory synthesis of NH-bis(m-PEG8) generally follows these key steps:

  • Activation of PEG chains using reagents such as N-hydroxysuccinimide (NHS) esters

  • Introduction of a secondary amine through coupling reactions

  • Purification using chromatographic techniques

The synthesis requires precise control of reaction conditions, including temperature, solvent system, and stoichiometry to ensure high purity and yield.

Industrial Production

For commercial applications, NH-bis(m-PEG8) is manufactured using optimized processes that prioritize scalability, reproducibility, and cost-effectiveness. Industrial production typically employs:

  • Automated reaction systems with precise temperature and pressure control

  • Continuous flow processes for enhanced efficiency

  • Robust purification protocols to ensure >96% purity

  • Quality control testing at multiple stages of production

These industrial-scale processes ensure the consistent production of high-quality NH-bis(m-PEG8) suitable for research and development applications in pharmaceutical and biotechnology industries.

Mechanism of Action in PROTAC Development

NH-bis(m-PEG8) serves as a crucial linker component in PROTACs, which are bifunctional molecules designed to selectively degrade target proteins.

PROTAC Working Principle

PROTACs contain three essential components:

  • A binding moiety for the target protein

  • A binding moiety for an E3 ubiquitin ligase

  • A linker (such as NH-bis(m-PEG8)) connecting these two binding domains

The NH-bis(m-PEG8) linker enables PROTACs to simultaneously engage both the target protein and the E3 ubiquitin ligase, bringing them into spatial proximity. This proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome .

Importance of Linker Properties

The effectiveness of PROTACs heavily depends on the properties of the linker connecting the two binding domains. NH-bis(m-PEG8) contributes to PROTAC functionality through:

  • Optimal Length: The 8 PEG units provide sufficient distance between binding domains to allow proper spatial orientation

  • Flexibility: The PEG backbone allows conformational adaptability to optimize protein-protein interactions

  • Hydrophilicity: Enhances solubility of the PROTAC molecule in biological systems

  • Chemical Stability: Resists degradation in biological environments

Research has demonstrated that the length and composition of PEG linkers significantly impact PROTAC efficacy, with NH-bis(m-PEG8) offering a balanced combination of properties for many applications .

Applications in Research and Drug Development

NH-bis(m-PEG8) has found extensive applications in various scientific and pharmaceutical research areas, particularly in targeted protein degradation approaches.

PROTAC Development

The primary application of NH-bis(m-PEG8) is in the synthesis of PROTACs for targeted protein degradation. These PROTACs have been developed to target various proteins, including:

  • Oncogenic proteins in cancer research

  • Kinases involved in cellular signaling pathways

  • Transcription factors and nuclear receptors

  • Proteins previously considered "undruggable" by conventional approaches

The versatility of NH-bis(m-PEG8) as a linker has enabled researchers to develop PROTACs with varying properties and specificities, expanding the repertoire of potential therapeutic targets.

Bioconjugation Chemistry

Beyond PROTAC development, NH-bis(m-PEG8) serves as a valuable tool in bioconjugation chemistry for:

  • Creating antibody-drug conjugates

  • Developing targeted imaging agents

  • Modifying proteins and peptides to enhance stability and solubility

  • Generating multifunctional biomolecules for research and therapeutic applications

The secondary amine in NH-bis(m-PEG8) provides a reactive site for conjugation with carboxylic acids, aldehydes, or other electrophilic groups, enabling diverse chemical modifications.

Comparative Analysis with Related Compounds

Understanding how NH-bis(m-PEG8) compares to similar compounds provides valuable insights into its unique properties and applications.

Comparison with Other PEG-Based Linkers

The following table compares NH-bis(m-PEG8) with related PEG-based compounds:

CompoundKey FeaturesPrimary Applications
NH-bis(m-PEG8)Secondary amine linking two PEG8 chainsPROTAC development, bioconjugation
NH-bis(PEG8-azide)Terminal azide groups for click chemistryClick chemistry reactions with terminal alkynes or strained cyclooctynes
NH-bis(PEG8-Acid)Terminal carboxylic acid groupsDirect coupling with amine-containing molecules
Boc-NH-PEG8Protected amine groupSelective reaction chemistry

Each of these compounds offers distinct functional groups and reactivity profiles, making them suitable for specific applications in chemical biology and drug development .

Structure-Activity Relationships

The length of the PEG chain significantly impacts the performance of PEG-based linkers in PROTAC development:

  • Shorter PEG chains (e.g., PEG4): Provide less flexibility but may enhance cellular permeability

  • Medium-length PEG chains (e.g., PEG8, like NH-bis(m-PEG8)): Offer balanced properties for most applications

  • Longer PEG chains (e.g., PEG12): Provide greater flexibility but may reduce cellular permeability

Studies have shown that NH-bis(m-PEG8) represents an optimal balance between flexibility, solubility, and bioavailability for many PROTAC applications.

Research Findings and Recent Developments

Scientific investigation of NH-bis(m-PEG8) has yielded important insights into its properties and applications in various research contexts.

Key Research Findings

Recent studies involving NH-bis(m-PEG8) have demonstrated:

  • The critical role of linker length and composition in determining PROTAC efficacy

  • The impact of NH-bis(m-PEG8) on the pharmacokinetic properties of conjugated molecules

  • The stability of NH-bis(m-PEG8)-containing compounds in biological systems

  • The structure-activity relationships between different PEG-based linkers and their performance in protein degradation assays

These findings have contributed to the rational design of improved PROTACs and other bioconjugates utilizing NH-bis(m-PEG8) as a linker component.

Novel Applications

Emerging applications of NH-bis(m-PEG8) include:

  • Development of stapled peptide-based PROTACs (StIP-TACs) for targeting protein kinases

  • Creation of dual-targeting PROTACs that engage multiple protein targets simultaneously

  • Design of stimulus-responsive PROTACs that activate under specific conditions

  • Integration into nanomedicine platforms for targeted drug delivery

These innovative approaches expand the utility of NH-bis(m-PEG8) beyond traditional PROTAC applications, opening new avenues for research and therapeutic development.

Future Perspectives and Research Directions

The continued investigation of NH-bis(m-PEG8) and its applications holds promise for several emerging research areas.

Emerging Applications

Future directions for NH-bis(m-PEG8) research include:

  • Development of NH-bis(m-PEG8)-based linkers with stimuli-responsive properties

  • Exploration of alternative conjugation chemistries for enhanced selectivity

  • Integration of NH-bis(m-PEG8) into multifunctional therapeutic platforms

  • Application in targeted delivery of genetic materials and biologics

These emerging applications could expand the utility of NH-bis(m-PEG8) in both research and clinical contexts.

Challenges and Opportunities

Despite its versatility, several challenges remain in the application of NH-bis(m-PEG8):

  • Optimization of linker properties for specific protein targets

  • Enhancing cellular permeability of NH-bis(m-PEG8)-containing conjugates

  • Developing predictive models for rational linker design

  • Scaling up production for potential clinical applications

Addressing these challenges presents opportunities for innovation in chemical biology and drug development, potentially leading to novel therapeutic approaches for previously untreatable conditions.

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